molecular formula C10H16O4 B13187076 Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13187076
M. Wt: 200.23 g/mol
InChI Key: IHNSJTGAZAGULL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic ring . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific ester group and spirocyclic structure, which confer distinct chemical reactivity and potential biological activities .

Biological Activity

Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which features a dioxaspiro ring fused to a heptane framework. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C10_{10}H16_{16}O4_4
  • Molecular Weight : 200.23 g/mol
  • CAS Number : 1870000-40-0

Structural Characteristics

The compound's structure allows it to interact with various biological targets, potentially influencing biochemical pathways. Its spirocyclic nature provides unique binding capabilities that can be exploited in drug design and development.

Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes or receptors within biological systems. This interaction could lead to alterations in cellular signaling pathways and metabolic processes.

Potential Biological Effects

  • Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Modulation : It may interact with receptors, potentially affecting physiological responses.
  • Therapeutic Applications : Due to its structural uniqueness, it could serve as a lead compound for developing new therapeutic agents.

Case Studies and Research Findings

Research on compounds within the dioxaspiro[2.4]heptane family indicates a range of biological activities:

  • A study highlighted the potential of similar compounds to exhibit anti-inflammatory properties by modulating cytokine production in immune cells.
  • Another investigation revealed that derivatives of dioxaspiro compounds could inhibit cancer cell proliferation through apoptosis induction.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9_9H14_{14}O4_4Contains an additional methyl group affecting reactivity
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9_9H14_{14}O4_4Features different substitution patterns on the heptane ring
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9_9H13_{13}ClO4_4Contains a chlorine atom impacting its reactivity

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves reactions that form the spirocyclic structure under controlled conditions. Common methods include:

  • Condensation Reactions : Utilizing ketones and aldehydes in the presence of acid catalysts.
  • Oxidation and Reduction Processes : These can lead to various functional groups being introduced into the compound.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2,7,7-trimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-8(2)10(5-6-13-8)9(3,14-10)7(11)12-4/h5-6H2,1-4H3

InChI Key

IHNSJTGAZAGULL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCO1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

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